molecular formula C25H28N4O2 B2403348 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione CAS No. 1426314-80-8

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2403348
CAS No.: 1426314-80-8
M. Wt: 416.525
InChI Key: YKDVJNIXQDMTEK-UHFFFAOYSA-N
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Description

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that features an imidazole ring, a piperazine ring, and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is unique due to its combination of an imidazole ring, a piperazine ring, and a diketone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVJNIXQDMTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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